molecular formula C25H20FN3OS2 B11302021 N-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11302021
M. Wt: 461.6 g/mol
InChI Key: NJKKURXEXVPZNO-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-BENZYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BENZYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with similar functional groups. These compounds may share similar chemical properties and reactivity but can differ in their specific biological activities and applications.

Uniqueness

The uniqueness of N-BENZYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C25H20FN3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3OS2/c26-21-14-8-7-11-19(21)17-31-25-28-16-22(32-20-12-5-2-6-13-20)23(29-25)24(30)27-15-18-9-3-1-4-10-18/h1-14,16H,15,17H2,(H,27,30)

InChI Key

NJKKURXEXVPZNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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